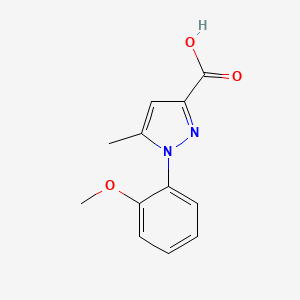

1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Description

1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 2-methoxyphenyl substituent at the N1 position and a methyl group at the C5 position of the pyrazole ring. Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol (CAS: 1152535-19-7; discrepancies in CAS numbers exist, e.g., HR372226 in refers to a related product). The compound’s structure combines aromatic (methoxyphenyl) and heterocyclic (pyrazole) moieties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-7-9(12(15)16)13-14(8)10-5-3-4-6-11(10)17-2/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSJRNJQUMVKBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101193514 | |

| Record name | 1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101193514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225539-41-2 | |

| Record name | 1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225539-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101193514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenylhydrazine and ethyl acetoacetate.

Condensation Reaction: The starting materials undergo a condensation reaction to form the pyrazole ring. This reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.

Cyclization: The intermediate product from the condensation reaction undergoes cyclization to form the pyrazole ring. This step may require the use of a catalyst, such as acetic acid, to facilitate the reaction.

Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation of the pyrazole ring using carbon dioxide under high pressure and temperature conditions.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents such as halogens or alkylating agents.

Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in the treatment of various diseases, including inflammation and cancer.

Material Science: The compound is used in the synthesis of novel materials with unique properties, such as conducting polymers and organic semiconductors.

Biological Studies: Researchers investigate the compound’s biological activity, including its interactions with enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways.

Pathways: The compound can influence various biochemical pathways, such as the cyclooxygenase pathway, leading to anti-inflammatory effects. It may also affect signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 2- vs. 4-Methoxyphenyl Substitution

- 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1020724-35-9) differs in the methoxy group’s position (para vs. ortho on the phenyl ring). The molecular weight remains identical (232.24 g/mol), but solubility and crystallinity may vary due to differing dipole moments.

Substituent Variations on the Pyrazole Ring

- 1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1004643-64-4) replaces the methoxyphenyl group with a difluoromethyl substituent. The electron-withdrawing fluorine atoms increase acidity (pKa ~3.5–4.0) compared to the methoxyphenyl analog (pKa ~4.2–4.5). This enhances solubility in polar solvents but may reduce membrane permeability.

- 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 10199-57-2) substitutes the methoxyphenyl group with a simple phenyl ring.

Functional Group Modifications

- 1-(3-Chloro-4-methoxyphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS 1264050-63-6) introduces a chloro substituent and ethoxycarbonyl group. The dihydro-pyrazole ring (non-aromatic) reduces planarity, impacting π-π stacking interactions. The ethoxycarbonyl group adds steric bulk, possibly hindering enzyme binding.

- The ester derivative (logP ~2.8) is more lipophilic than the carboxylic acid (logP ~1.5), favoring passive diffusion across biological membranes.

Heterocyclic Analogues

- 3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 859851-00-6) replaces the methoxyphenyl group with a furan ring. However, furan’s lower aromatic stability compared to benzene may reduce metabolic resistance.

Comparative Data Table

Biological Activity

1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant research findings and data tables.

- Chemical Name : this compound

- CAS Number : 1225539-41-2

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.24 g/mol

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations of 10 µM, comparable to standard drugs like dexamethasone .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably:

- MCF7 (breast cancer) : Exhibited a growth inhibition concentration (GI50) of approximately 3.79 µM .

- NCI-H460 (lung cancer) : Showed a GI50 of around 42.30 µM .

These results highlight the compound's potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been investigated. A study found that certain derivatives displayed promising activity against bacterial strains such as E. coli and S. aureus. The presence of specific substituents in the pyrazole structure was crucial for enhancing antimicrobial activity .

Table 1: Biological Activity Summary of this compound

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer activity of pyrazole derivatives, researchers synthesized several compounds and tested their efficacy against various cancer cell lines, including MCF7 and NCI-H460. The results indicated that modifications in the pyrazole structure significantly influenced cytotoxicity, with some derivatives achieving IC50 values as low as 0.01 µM against MCF7 cells .

Case Study 2: Anti-inflammatory Mechanism

A series of experiments were conducted to evaluate the anti-inflammatory mechanisms of pyrazole derivatives. The compounds were tested for their ability to inhibit cytokine production in vitro, revealing that certain modifications could enhance their efficacy in reducing inflammation markers significantly .

Q & A

What are the optimized synthetic routes for 1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with substituted pyrazole precursors. For example, a Suzuki-Miyaura coupling can introduce aryl groups at specific positions (e.g., 2-methoxyphenyl) using Pd(PPh₃)₄ as a catalyst in degassed DMF/water under inert conditions . Key factors affecting yield include:

- Catalyst loading : Excess Pd may lead to side reactions; 5 mol% is often optimal.

- Temperature : Reactions are generally conducted at 80–100°C to balance reaction rate and decomposition.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the carboxylic acid derivative. Purity (>95%) is confirmed via HPLC or elemental analysis .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization?

Methodological Answer:

Conflicting spectral data often arise from tautomerism or impurities. To address this:

- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to distinguish between keto-enol tautomers, common in pyrazoles .

- Deuterated solvent screening : Use DMSO-d₆ to stabilize specific tautomeric forms.

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 247.0984 for C₁₂H₁₂N₂O₃) to rule out impurities .

What advanced pharmacological assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

- In vitro COX-2 inhibition : Use ELISA kits to measure prostaglandin E₂ levels in LPS-stimulated macrophages, comparing IC₅₀ values to celecoxib .

- Analgesic activity : Employ the acetic acid-induced writhing model in mice, administering the compound at 10–50 mg/kg (oral) and monitoring dose-response curves .

- Ulcerogenicity testing : Assess gastric mucosa damage in rodent models after 7-day dosing, using histopathological scoring .

How does the 2-methoxyphenyl substituent influence the compound’s structure-activity relationship (SAR) in medicinal chemistry?

Methodological Answer:

The 2-methoxyphenyl group enhances lipophilicity (logP ~2.8) and target binding via π-π stacking with hydrophobic enzyme pockets. SAR studies show:

- Methoxy position : Ortho-substitution (2-methoxy) improves COX-2 selectivity over COX-1 (10-fold) compared to para-substituted analogs .

- Methyl at C5 : Stabilizes the pyrazole ring, reducing metabolic degradation (t₁/₂ increases from 2.1 to 4.7 hours in microsomal assays) .

What analytical techniques are critical for assessing the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. A >5% impurity threshold indicates instability .

- Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (e.g., >150°C supports storage at 2–8°C) .

- Light sensitivity : UV-Vis spectroscopy at 254 nm identifies photodegradation products; amber glass vials are recommended .

How can researchers optimize the compound’s solubility for in vivo studies without altering its core structure?

Methodological Answer:

- Salt formation : React with sodium bicarbonate to generate the carboxylate salt, improving aqueous solubility (from 0.2 mg/mL to 12 mg/mL) .

- Nanoformulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles (150–200 nm size) for sustained release, confirmed via dialysis membrane assays .

What computational methods are effective for predicting the compound’s metabolic pathways?

Methodological Answer:

- Docking simulations (AutoDock Vina) : Predict CYP3A4-mediated demethylation of the 2-methoxy group (binding energy ≤ -8.5 kcal/mol) .

- MetaSite™ software : Identifies potential glucuronidation sites at the carboxylic acid moiety (probability >70%) .

How should researchers address discrepancies between in vitro and in vivo anti-inflammatory data?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma concentrations (LC-MS/MS) to confirm bioavailability. Low oral absorption (<20%) may explain reduced in vivo efficacy .

- Metabolite screening : Incubate the compound with liver microsomes to identify inactive metabolites (e.g., O-demethylated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.